N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide
Description
N-[Amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide is a guanidine-derived piperazine compound characterized by a phenyl substituent at the 4-position of the piperazine ring and a carboximidamide functional group. The compound has been listed as discontinued by suppliers like CymitQuimica, limiting its accessibility for current research or industrial applications .
Structure
3D Structure
Properties
IUPAC Name |
N-(diaminomethylidene)-4-phenylpiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c13-11(14)16-12(15)18-8-6-17(7-9-18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H5,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWASOLNMNSTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of phenylpiperazine with cyanamide under controlled conditions to introduce the carboximidamide group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or imino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or imines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Organic Molecules:
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide serves as a crucial building block in organic synthesis. Its structure allows for the modification of functional groups, facilitating the creation of more complex compounds. Researchers utilize this compound in various chemical reactions such as oxidation, reduction, and nucleophilic substitution to produce derivatives with unique properties.
2. Reagent in Chemical Reactions:
The compound is employed as a reagent in numerous chemical reactions, contributing to the development of new materials and chemicals. Its ability to undergo diverse reactions makes it a versatile tool for chemists.
Biological Applications
1. Antimicrobial and Antifungal Activity:
Studies indicate that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
2. Neuroprotection and Alzheimer's Disease Research:
This compound is being explored for its potential role as an inhibitor of beta-secretase 1 (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. By inhibiting BACE1, it may influence the cleavage of amyloid precursor protein, thereby impacting neurodegenerative processes. Research has demonstrated its ability to modulate cell signaling pathways related to neuroprotection, highlighting its therapeutic potential in treating neurodegenerative diseases.
Medicinal Applications
1. Drug Development:
this compound is under investigation for its use as a precursor in drug development targeting various diseases. Its structural features enable interactions with multiple biological targets, making it valuable for creating new pharmacological agents.
2. Anticancer Studies:
Initial findings suggest that this compound exhibits anticancer properties, warranting further investigation into its mechanisms and efficacy against different cancer types. The ability to interact with cellular pathways positions it as a potential candidate for cancer therapeutics.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated inhibition of bacterial growth | |
| Alzheimer’s Disease | Inhibition of BACE1 activity; potential neuroprotective effects | |
| Drug Development | Used as a precursor for novel therapeutic agents | |
| Anticancer Properties | Preliminary evidence of anticancer activity |
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include derivatives with substituent variations at the piperazine ring’s 4-position. Key comparisons are outlined below:
Key Findings:
The sulfur-containing analog (C₁₀H₁₂N₄S) exhibits a higher molecular weight (220.30 g/mol) due to the sulfur atom, which may alter electronic properties and solubility .
Structural Implications :
- The ethyl-substituted analog (C₈H₁₈N₆) has a lower molecular weight (198.27 g/mol), suggesting reduced steric hindrance compared to the phenyl variant . This could enhance metabolic stability in vivo.
Research Gaps: No comparative pharmacological or toxicity data are available for these compounds. The discontinuation of the phenyl derivative limits further experimental validation .
Biological Activity
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings related to its biological activity.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a phenyl group and an imino functional group, which contributes to its biological activity. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Neurotransmitter Systems : The compound has been investigated for its role in modulating neurotransmitter pathways, particularly those involving serotonin and dopamine receptors. This modulation can influence mood, cognition, and various neurological functions.
- Anticancer Activity : Some studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds containing the piperazine moiety have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and anticancer properties of this compound. Below is a summary of findings from relevant studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| DAN-G | 5.67 - 9.21 | Apoptosis induction |
| A-427 | 8.16 - 15.02 | Inhibition of telomerase activity |
| LCLC-103H | 7.69 - 28.25 | Microtubule binding and cell cycle arrest |
| SISO | Not reported | Potential anti-angiogenic effects |
| RT-4 | Not reported | Induction of reactive oxygen species |
These values indicate that the compound exhibits significant cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds related to this compound:
- Anticancer Studies : A study evaluated a series of piperazine derivatives against human cancer cell lines, revealing that modifications to the piperazine structure can enhance anticancer activity. The presence of electron-donating groups in certain derivatives resulted in lower IC50 values, indicating higher potency .
- Neuroprotective Effects : Another research project focused on the neuroprotective properties of piperazine derivatives, suggesting that they might inhibit neuronal nitric oxide synthase (nNOS), thereby reducing oxidative stress in neuronal cells .
- Pharmacological Profiling : Comprehensive pharmacological profiling has been performed to assess the selectivity and efficacy of this compound on various receptors involved in neurotransmission, which could provide insights into its therapeutic applications in neurological disorders.
Q & A
Q. What are the standard synthetic routes for N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide, and how are intermediates purified?
The synthesis typically involves coupling a piperazine core with functionalized aromatic precursors. For example, a related compound, N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide, is synthesized via nucleophilic substitution using 2-fluoroaniline and piperazine derivatives in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . Purification often employs column chromatography (e.g., chloroform:methanol gradients) and crystallization from solvents like dimethyl ether . Key steps include nitrogen atmosphere reflux and monitoring reaction progress via TLC.
Q. How is the compound structurally characterized, and what analytical techniques are critical?
X-ray crystallography is essential for resolving 3D structure and confirming substituent positions. For example, N-(4-formylpiperazine-1-carbonothioyl)benzamide was characterized using single-crystal X-ray diffraction (CCDC-1990392), revealing bond lengths and angles critical for understanding electronic properties . Complementary techniques include:
- FT-IR : Identification of functional groups (e.g., C=O at ~1686 cm⁻¹, C=S at ~1182 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity .
- Mass spectrometry : High-resolution MS for molecular ion validation.
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening often focuses on enzyme inhibition (e.g., carbonic anhydrase I/II isoenzymes) or cytotoxicity assays. For instance, Mannich bases with piperazine moieties were tested against cancer cell lines using MTT assays, with IC₅₀ values calculated to prioritize lead compounds . Standard protocols include:
- hCA inhibition : Spectrophotometric measurement of CO₂ hydration .
- Antimicrobial activity : Agar dilution methods for MIC determination .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives?
Density Functional Theory (DFT) calculations, such as those applied to the Colle-Salvetti correlation-energy formula, can predict electron density distributions and local kinetic energy to guide solvent/base selection . For example:
Q. How are contradictory biological activity data resolved for structurally similar analogs?
Contradictions often arise from substituent positioning. For example, N-(4-sulfamoylphenyl)piperazine-1-carbothioamide derivatives showed varying hCA inhibition due to hydroxyethyl group orientation . Resolution strategies include:
- SAR studies : Systematic variation of substituents (e.g., fluorophenyl vs. methoxyphenyl).
- Molecular docking : AutoDock Vina to compare binding affinities with target enzymes .
- Crystallographic data : Overlay ligand-enzyme complexes to identify steric clashes .
Q. What advanced techniques elucidate the compound’s electronic properties and reactivity?
- Cyclic Voltammetry (CV) : Determine redox potentials to assess stability under physiological conditions.
- Hammett plots : Correlate substituent σ values with reaction rates to predict regioselectivity .
- TD-DFT : Simulate UV-Vis spectra for charge-transfer transitions, critical for photochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
